molecular formula C17H9F7N4O B10961622 5-cyclopropyl-7-(difluoromethyl)-N-(pentafluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-cyclopropyl-7-(difluoromethyl)-N-(pentafluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10961622
M. Wt: 418.27 g/mol
InChI Key: IQVRVYHLKYNKFH-UHFFFAOYSA-N
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Description

5-cyclopropyl-7-(difluoromethyl)-N-(2,3,4,5,6-pentafluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a difluoromethyl group, and a pentafluorophenyl group

Preparation Methods

The synthesis of 5-cyclopropyl-7-(difluoromethyl)-N-(2,3,4,5,6-pentafluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the cyclopropyl group: This can be achieved through cyclopropanation reactions using suitable reagents.

    Addition of the difluoromethyl group: This step typically involves the use of difluoromethylating agents.

    Attachment of the pentafluorophenyl group: This can be done through nucleophilic aromatic substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and automated processes to ensure consistency and efficiency .

Chemical Reactions Analysis

5-cyclopropyl-7-(difluoromethyl)-N-(2,3,4,5,6-pentafluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-cyclopropyl-7-(difluoromethyl)-N-(2,3,4,5,6-pentafluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of 5-cyclopropyl-7-(difluoromethyl)-N-(2,3,4,5,6-pentafluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 5-cyclopropyl-7-(difluoromethyl)-N-(2,3,4,5,6-pentafluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications.

Properties

Molecular Formula

C17H9F7N4O

Molecular Weight

418.27 g/mol

IUPAC Name

5-cyclopropyl-7-(difluoromethyl)-N-(2,3,4,5,6-pentafluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C17H9F7N4O/c18-9-10(19)12(21)14(13(22)11(9)20)27-17(29)6-4-25-28-8(15(23)24)3-7(5-1-2-5)26-16(6)28/h3-5,15H,1-2H2,(H,27,29)

InChI Key

IQVRVYHLKYNKFH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

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